3-溴-6-氟-1,2-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

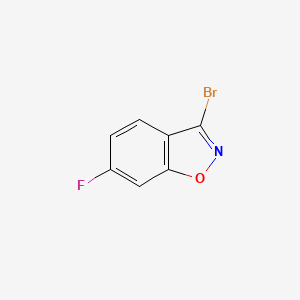

“3-Bromo-6-fluoro-1,2-benzoxazole” is a chemical compound with the molecular formula C7H3BrFNO . It belongs to the class of benzoxazoles, which are bicyclic heteroarenes . Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazoles can be synthesized using a variety of well-organized synthetic methodologies. These include reactions with 2-aminophenol and various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A specific synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described, using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Molecular Structure Analysis

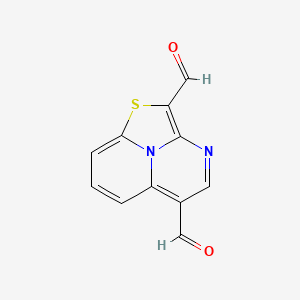

The molecular structure of “3-Bromo-6-fluoro-1,2-benzoxazole” consists of a benzene ring fused with an oxazole ring. The benzene ring is substituted at the 3rd position with a bromine atom and at the 6th position with a fluorine atom .

Chemical Reactions Analysis

Benzoxazoles have been used in a wide range of chemical reactions. They have been used as starting materials for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .

科学研究应用

1. 抗炎和细胞毒性药剂

3-溴-6-氟-1,2-苯并噁唑衍生物在抗炎和细胞毒性应用中显示出潜力。例如,某些2-卤代苯基苯并噁唑-5-羧酸已显示出显著的抗炎活性,与布洛芬等标准药物相当。此外,这些化合物已对某些癌细胞系表现出显著的细胞毒性,表明它们在癌症治疗中的潜力(Thakral et al., 2022)。

2. 用于感测pH和金属阳离子的荧光探针

苯并噁唑衍生物已被应用为用于感测pH变化和金属阳离子的荧光探针。例如,某些苯并噁唑化合物对pH变化显示出高灵敏度和金属阳离子检测的选择性,这归因于它们结构中的氟酚基的高酸性(Tanaka et al., 2001)。

3. 药物开发中的亲脂性研究

已使用反相薄层色谱等技术分析了苯并噁唑衍生物的亲脂性,包括那些带有溴和氟取代基的化合物。了解这些化合物的亲脂性对于优化药物的吸收、分布、代谢和排泄在药物开发中至关重要(Skibiński et al., 2011)。

4. 蓝光发射特性

一些苯并噁唑衍生物,包括那些带有氟和溴基团的化合物,已被合成用于其荧光效率。这些化合物发射蓝光,并在光学材料和荧光探针中具有潜在应用(Mahadevan et al., 2014)。

5. 腐蚀抑制

已研究苯并噁唑衍生物作为腐蚀抑制剂的作用。像3-溴-4-氟-苄基亚三唑-4-基胺这样的化合物已显示出在酸性环境中抑制轻钢腐蚀的有效性。这类化合物在金属腐蚀是一个重要问题的行业中具有价值(Chaitra et al., 2015)。

6. 提高液晶性能

带有氟取代基的苯并噁唑化合物已被用于提高液晶显示器的性能。它们的高双折射率和大介电各向异性使它们适合作为液晶混合物中的掺杂剂(Hu et al., 2020)。

7. COX-2抑制剂用于抗炎疗法

已确定某些苯并噁唑衍生物作为酶环氧合酶-2(COX-2)的选择性配体,这是抗炎疗法中的重要靶点。这些化合物已显示出在抑制COX-2方面的潜力,表明它们在治疗炎症病症中的效用(Seth et al., 2014)。

8. 生物物理研究中的光物理学研究

苯并噁唑衍生物已被用作生物物理研究中的溶剂致色探针,以了解微环境的极性。受氟等取代基影响的它们的光物理性质使它们在研究生物系统中的分子相互作用中有用(Guzow et al., 2013)。

作用机制

Target of Action

3-Bromo-6-fluoro-1,2-benzoxazole, like other benzoxazole derivatives, is known to interact with a variety of biological targets. These targets include various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives, including 3-Bromo-6-fluoro-1,2-benzoxazole, have been shown to target a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they have been found to possess potent anticancer activity , indicating their role in modulating pathways related to cancer cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic properties of 3-Bromo-6-fluoro-1,2-benzoxazole are characterized by high gastrointestinal absorption and blood-brain barrier permeability . Its skin permeation is low, with a Log Kp of -5.81 cm/s . The compound exhibits moderate lipophilicity, with a consensus Log Po/w of 2.59 .

Result of Action

The molecular and cellular effects of 3-Bromo-6-fluoro-1,2-benzoxazole’s action are largely dependent on the specific biological targets it interacts with. Given its potential interactions with a variety of enzymes and proteins, the compound could have diverse effects, such as inhibiting enzyme activity, modulating signal transduction pathways, or affecting gene expression .

属性

IUPAC Name |

3-bromo-6-fluoro-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWURFIAZOGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)ON=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379329-15-3 |

Source

|

| Record name | 3-bromo-6-fluoro-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)

![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)

![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)

![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)

![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)

![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)

![6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2477027.png)

![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)

![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2477032.png)

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)